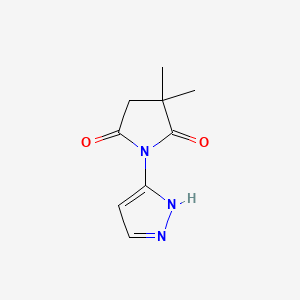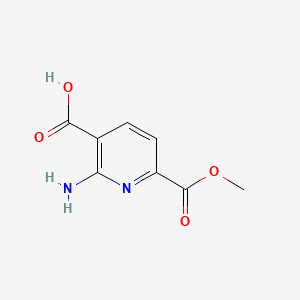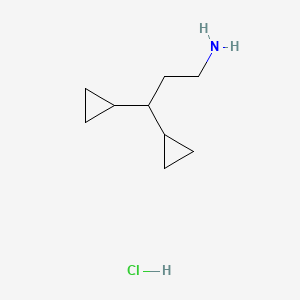
3,3-dicyclopropylpropan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dicyclopropylpropan-1-amine hydrochloride, also known as DCPA-HCl, is an organic compound that has been used in a variety of scientific research applications. DCPA-HCl is a cyclic amine derivative and has a molecular weight of 167.65 g/mol. It is a white to off-white crystalline solid, which is soluble in water and ethanol. DCPA-HCl is used in a variety of fields, including organic synthesis, analytical chemistry, and biochemistry.
科学研究应用
3,3-dicyclopropylpropan-1-amine hydrochloride is used in a variety of scientific research applications, including organic synthesis, analytical chemistry, and biochemistry. In organic synthesis, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a starting material for the synthesis of other organic compounds. In analytical chemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent in the determination of trace metals, and in biochemistry, 3,3-dicyclopropylpropan-1-amine hydrochloride is used as a reagent for the determination of enzyme activities.
作用机制
3,3-dicyclopropylpropan-1-amine hydrochloride is an organic compound that acts as a proton donor, and it is believed to act by forming a covalent bond with the substrate. The bond is formed when the proton from 3,3-dicyclopropylpropan-1-amine hydrochloride is transferred to the substrate, resulting in a new covalent bond.
Biochemical and Physiological Effects
3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can inhibit the activity of a number of enzymes, including acetylcholinesterase, monoamine oxidase, and cyclooxygenase. In vivo studies have also shown that 3,3-dicyclopropylpropan-1-amine hydrochloride can reduce inflammation, improve cognitive function, and reduce oxidative stress.
实验室实验的优点和局限性
One of the major advantages of using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments is its low cost and availability. It is also relatively easy to synthesize and is soluble in both water and ethanol. However, there are some limitations to using 3,3-dicyclopropylpropan-1-amine hydrochloride in lab experiments. It is a relatively unstable compound, and it can react with other compounds in the reaction mixture, leading to the formation of by-products.
未来方向
There are a number of potential future directions for the use of 3,3-dicyclopropylpropan-1-amine hydrochloride in scientific research. One potential application is in the development of new drugs, as 3,3-dicyclopropylpropan-1-amine hydrochloride has been shown to have a variety of biochemical and physiological effects. Another potential application is in the development of new analytical methods, as 3,3-dicyclopropylpropan-1-amine hydrochloride can be used as a reagent in the determination of trace metals and enzyme activities. Additionally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the synthesis of new organic compounds, as it is a relatively easy to synthesize and is a good starting material for the synthesis of other organic compounds. Finally, 3,3-dicyclopropylpropan-1-amine hydrochloride could be used in the development of new catalysts, as it has been shown to be a good proton donor and can form covalent bonds with substrates.
合成方法
3,3-dicyclopropylpropan-1-amine hydrochloride is synthesized from the reaction of cyclopropylpropan-1-amine with hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature of 70°C, and the reaction is complete after 1 hour. The product is then isolated by precipitation and filtration, and the resulting solid is washed with cold water and dried. The purity of the product is determined by thin-layer chromatography.
属性
IUPAC Name |
3,3-dicyclopropylpropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-6-5-9(7-1-2-7)8-3-4-8;/h7-9H,1-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSNGWFSRVNWMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCN)C2CC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)

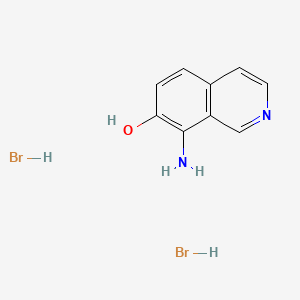
![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)
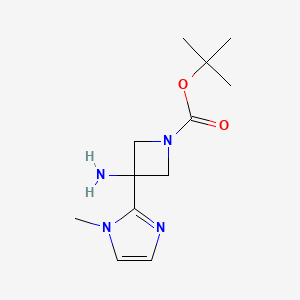
![7-(trifluoromethyl)-1H,2H,3H-imidazo[4,5-g]quinolin-2-one](/img/structure/B6605753.png)
